2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex heterocyclic compound that incorporates both benzothiazole and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE typically involves multi-step reactions. One common approach is the condensation of 2-aminobenzenethiol with various aldehydes or ketones to form the benzothiazole ring . This is followed by cyclization reactions to incorporate the pyrazolopyridine structure . Reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Common reagents include piperidine, ethanol, and various oxidizing and reducing agents. Reaction conditions often involve moderate temperatures and atmospheric pressure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure that lacks the pyrazolopyridine moiety.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Pyrazolopyridine: Shares the pyrazolopyridine structure but lacks the benzothiazole ring.
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is unique due to its combined benzothiazole and pyrazolopyridine structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H11N4O2S- |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxopyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C15H12N4O2S/c1-8-13-10(7-12(20)18(8)2)17-19(14(13)21)15-16-9-5-3-4-6-11(9)22-15/h3-7,20H,1-2H3/p-1 |
InChI Key |
CCHQGZBIIPBEKY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1C)[O-] |
Origin of Product |
United States |
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